(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride
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Overview
Description
(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₉H₁₇ClO₃S It is a derivative of oxolane, featuring a methanesulfonyl chloride group attached to a tetramethyloxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride typically involves the reaction of (2,2,5,5-Tetramethyloxolan-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(2,2,5,5−Tetramethyloxolan−3−yl)methanol+Methanesulfonyl chloride→(2,2,5,5−Tetramethyloxolan−3−yl)methanesulfonylchloride+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically conducted at low temperatures to minimize side reactions and improve yield.
Chemical Reactions Analysis
Types of Reactions
(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water, the methanesulfonyl chloride group can be hydrolyzed to form (2,2,5,5-Tetramethyloxolan-3-yl)methanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Corresponding sulfonamide, sulfonate ester, or sulfonate thioester.
Elimination Reactions: Alkenes derived from the oxolane ring.
Hydrolysis: (2,2,5,5-Tetramethyloxolan-3-yl)methanol and methanesulfonic acid.
Scientific Research Applications
(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for potential use in drug development as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in organic synthesis, the compound can act as a sulfonylating agent, transferring the methanesulfonyl group to a nucleophilic substrate.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A non-peroxide forming ether with similar structural features but lacking the methanesulfonyl chloride group.
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound without the oxolane ring.
Uniqueness
(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride is unique due to the combination of the oxolane ring and the methanesulfonyl chloride group. This structural feature imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
(2,2,5,5-tetramethyloxolan-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO3S/c1-8(2)5-7(6-14(10,11)12)9(3,4)13-8/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABINJVJIJHFRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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